molecular formula C7H5ClF3NO B2473352 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanol CAS No. 2090254-92-3

1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanol

Cat. No.: B2473352
CAS No.: 2090254-92-3
M. Wt: 211.57
InChI Key: AWRGAJVHXZSXNK-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanol is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a trifluoroethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanol can be synthesized through several methods. One common approach involves the reaction of 6-chloropyridine with trifluoroacetaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetone.

    Reduction: Formation of 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanolamine.

    Substitution: Formation of various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoroethanol group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanol can be compared with other similar compounds, such as:

    1-(6-Chloropyridin-2-yl)ethanol: Lacks the trifluoro group, resulting in different chemical properties and reactivity.

    1-(6-Chloropyridin-2-yl)acetone: Contains a ketone group instead of the hydroxyl group, leading to different chemical behavior.

    1-(6-Chloropyridin-2-yl)methanol: Features a methanol group, which affects its solubility and reactivity.

The presence of the trifluoroethanol group in this compound imparts unique properties, such as increased lipophilicity and stability, making it distinct from its analogs.

Properties

IUPAC Name

1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-5-3-1-2-4(12-5)6(13)7(9,10)11/h1-3,6,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRGAJVHXZSXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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